5-Aminomethyl-2-thiouridine
概要
説明
5-Aminomethyl-2-thiouridine: is a modified nucleoside that plays a significant role in the post-transcriptional modification of transfer RNA (tRNA). It is a derivative of uridine, where the uracil base is modified with an aminomethyl group at the 5th position and a thiol group at the 2nd position. This compound is crucial for the proper functioning of tRNA, influencing the decoding properties during translation and ensuring the accuracy and efficiency of protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-2-thiouridine typically involves the modification of uridine. One common method includes the conversion of 5-methyluridine derivatives to this compound through a series of chemical reactions. For instance, in Gram-negative bacteria like Escherichia coli, the enzyme MnmC converts carboxymethylaminomethyl-2-thiouridine to this compound .
Industrial Production Methods: the process likely involves large-scale enzymatic reactions similar to those observed in bacterial systems, where specific enzymes catalyze the conversion of precursor molecules to the desired product .
化学反応の分析
Types of Reactions: 5-Aminomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Derivatives with different functional groups replacing the aminomethyl group.
科学的研究の応用
5-Aminomethyl-2-thiouridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound is crucial for understanding tRNA modifications and their role in translation accuracy and efficiency.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting tRNA modifications.
Industry: It is used in the synthesis of modified nucleosides for various biotechnological applications
作用機序
The mechanism of action of 5-Aminomethyl-2-thiouridine involves its incorporation into tRNA at the wobble position (position 34). This modification influences the base-pairing interactions between the tRNA and mRNA, enhancing the accuracy and efficiency of protein synthesis. The aminomethyl and thiol groups contribute to the stabilization of the tRNA structure and the reduction of translational errors .
類似化合物との比較
5-Methylaminomethyl-2-thiouridine: Similar structure but with a methyl group instead of an aminomethyl group.
5-Carboxymethylaminomethyl-2-thiouridine: Contains a carboxymethyl group instead of an aminomethyl group.
2-Selenouridine: Similar modification at the 2nd position but with selenium instead of sulfur
Uniqueness: 5-Aminomethyl-2-thiouridine is unique due to its specific combination of aminomethyl and thiol groups, which provide distinct chemical properties and biological functions. This compound’s ability to enhance translational accuracy and efficiency makes it particularly valuable in the study of tRNA modifications and their impact on protein synthesis .
生物活性
5-Aminomethyl-2-thiouridine (nm^5s^2U) is a modified nucleoside that plays a significant role in the biological activity of transfer RNA (tRNA) in various organisms, particularly in prokaryotes. This compound is crucial for the proper functioning of tRNA, influencing translation accuracy and efficiency. Below is an overview of its biosynthesis, biological functions, and research findings.
Biosynthesis Pathway
The biosynthesis of this compound involves several enzymatic steps, primarily occurring in Escherichia coli and other bacteria. The key steps are as follows:
- Initial Modification : The precursor, carboxymethylaminomethyl-2-thiouridine (cmnm^5s^2U), is synthesized from uridine through the action of specific enzymes.
- Demodification : The bifunctional enzyme MnmC catalyzes the conversion of cmnm^5s^2U to nm^5s^2U. This enzyme possesses both oxidoreductase and methyltransferase activities, allowing it to facilitate two critical reactions:
Biological Functions
The presence of nm^5s^2U in tRNA has been shown to enhance translational efficiency and accuracy. Key functions include:
- Stabilization of tRNA Structure : The modification helps stabilize the anticodon stem-loop structure of tRNA, facilitating better codon recognition during translation .
- Decoding Preferences : Modified uridines such as nm^5s^2U influence the decoding properties of tRNA, affecting the preference for certain codons over others. For instance, it has been observed that tRNAs containing this modification show a preference for NNG codons rather than NNA codons .
- Stress Response : In bacteria, modifications like nm^5s^2U are implicated in stress responses, allowing cells to adapt to environmental changes by regulating protein synthesis .
Research Findings and Case Studies
Recent studies have provided insights into the enzymatic mechanisms and biological implications of this compound:
Enzymatic Activity
A study identified a novel methyltransferase responsible for converting nm^5s^2U to mnm^5s^2U in Bacillus subtilis. This finding highlights the conservation and variation of modification pathways across different species .
Functional Analysis
Research has demonstrated that removal of modifications such as nm^5s^2U can lead to significant translational defects and increased sensitivity to environmental stressors. For example, deletion mutants lacking this modification exhibit synthetic lethality under certain growth conditions .
Structural Studies
Crystal structures of MnmC have been elucidated, revealing how this enzyme interacts with tRNA substrates. These structural insights provide a molecular basis for understanding how modifications affect tRNA function at a biochemical level .
Data Summary
Modification | Function | Organism | Enzyme Involved |
---|---|---|---|
This compound (nm^5s^2U) | Stabilizes tRNA structure; enhances decoding efficiency | Escherichia coli | MnmC |
Carboxymethylaminomethyl-2-thiouridine (cmnm^5s^2U) | Precursor for nm^5s^2U | Bacillus subtilis | MnmM |
特性
IUPAC Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEDKMLIGFMQKR-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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